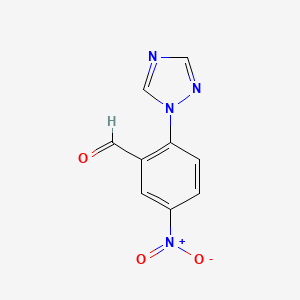
5-Nitro-2-(1h-1,2,4-triazol-1-yl)benzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Nitro-2-(1h-1,2,4-triazol-1-yl)benzaldehyde is a chemical compound that features a benzaldehyde core substituted with a nitro group and a 1,2,4-triazole ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both the nitro group and the triazole ring imparts unique chemical properties that make it a valuable subject for research and development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Nitro-2-(1h-1,2,4-triazol-1-yl)benzaldehyde typically involves the nitration of 2-(1h-1,2,4-triazol-1-yl)benzaldehyde. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzaldehyde ring .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, concentration, and reaction time, to achieve high yields and purity. Additionally, industrial production would require stringent safety measures due to the use of strong acids and the potential hazards associated with nitration reactions .
Analyse Chemischer Reaktionen
Types of Reactions
5-Nitro-2-(1h-1,2,4-triazol-1-yl)benzaldehyde can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride.
Substitution: The aldehyde group can participate in nucleophilic substitution reactions, forming derivatives such as oximes or hydrazones.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride.
Substitution: Hydroxylamine for oxime formation, hydrazine for hydrazone formation.
Oxidation: Potassium permanganate, chromium trioxide.
Major Products Formed
Reduction: 5-Amino-2-(1h-1,2,4-triazol-1-yl)benzaldehyde.
Substitution: Oximes and hydrazones of this compound.
Oxidation: 5-Nitro-2-(1h-1,2,4-triazol-1-yl)benzoic acid.
Wissenschaftliche Forschungsanwendungen
5-Nitro-2-(1h-1,2,4-triazol-1-yl)benzaldehyde has several scientific research applications:
Materials Science: Its unique chemical properties can be exploited in the design of new materials with specific electronic or optical characteristics.
Biological Research: The compound can be used as a probe or reagent in biochemical assays to study enzyme activities or protein interactions.
Industrial Applications: It may serve as a precursor for the synthesis of more complex organic molecules used in various industrial processes.
Wirkmechanismus
The mechanism of action of 5-Nitro-2-(1h-1,2,4-triazol-1-yl)benzaldehyde depends on its specific application. In medicinal chemistry, for example, the compound may exert its effects by interacting with specific molecular targets, such as enzymes or receptors, leading to the inhibition of microbial growth or the induction of apoptosis in cancer cells. The nitro group can undergo bioreduction to form reactive intermediates that can damage cellular components, while the triazole ring can interact with biological macromolecules through hydrogen bonding and π-π interactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Nitro-2-(1h-1,2,4-triazol-1-yl)benzoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde group.
4-Nitro-1,2,3-triazole: A triazole compound with a nitro group but different substitution pattern.
5-Nitro-1,2,4-triazole-3-one: Contains a nitro group and a triazole ring but with different functional groups.
Uniqueness
5-Nitro-2-(1h-1,2,4-triazol-1-yl)benzaldehyde is unique due to the presence of both a nitro group and an aldehyde group on the benzaldehyde ring, combined with the 1,2,4-triazole ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications .
Eigenschaften
Molekularformel |
C9H6N4O3 |
|---|---|
Molekulargewicht |
218.17 g/mol |
IUPAC-Name |
5-nitro-2-(1,2,4-triazol-1-yl)benzaldehyde |
InChI |
InChI=1S/C9H6N4O3/c14-4-7-3-8(13(15)16)1-2-9(7)12-6-10-5-11-12/h1-6H |
InChI-Schlüssel |
CIVFCHIVTWYQLW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C=O)N2C=NC=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



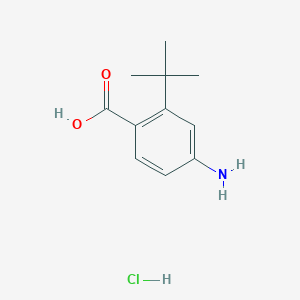
![6-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B15306481.png)
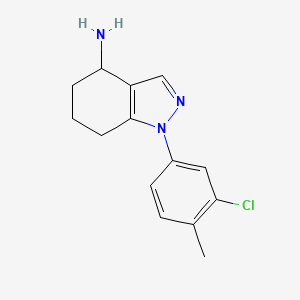
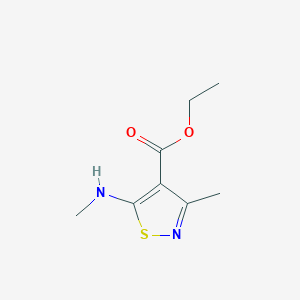

![7-Methoxy-5-azaspiro[3.4]octane](/img/structure/B15306515.png)
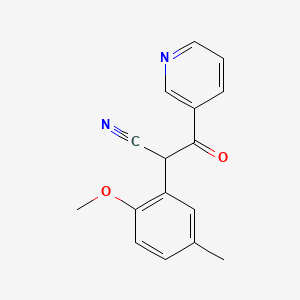


![1-bromo-5H,6H,7H-pyrrolo[1,2-c]imidazole](/img/structure/B15306551.png)
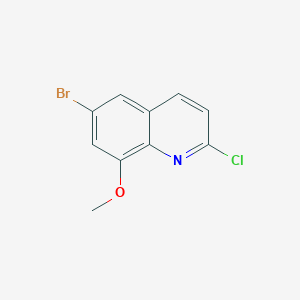
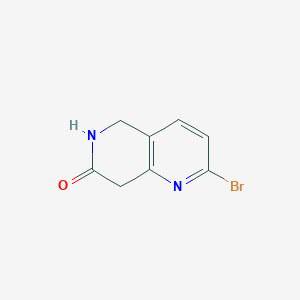
![1-Bromo-2-[(tert-butoxy)carbonyl]cyclopropane-1-carboxylic acid](/img/structure/B15306564.png)
